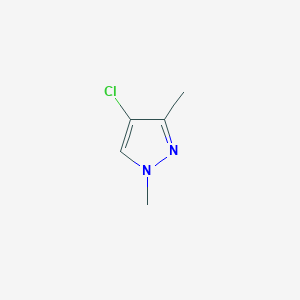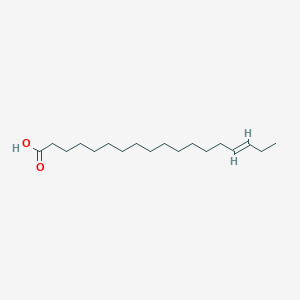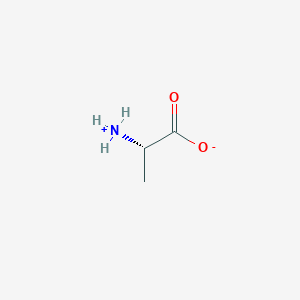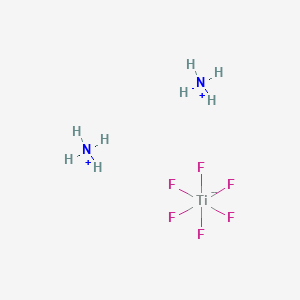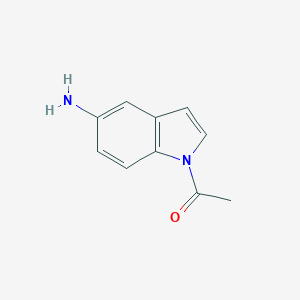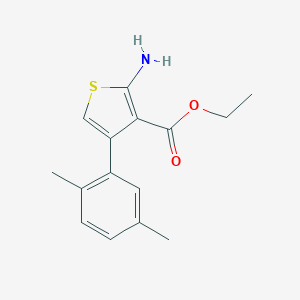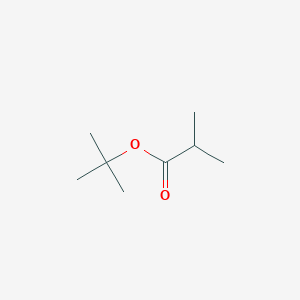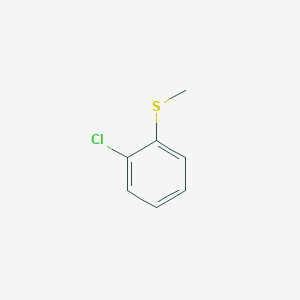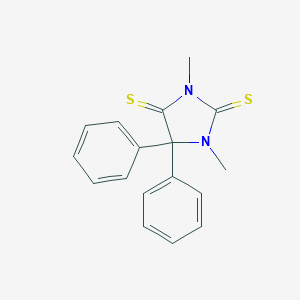
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- (IDDP) is a sulfur-containing organic compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- is not fully understood, but it is believed to involve the formation of reactive sulfur species that can interact with various biomolecules, including proteins and nucleic acids. These interactions can lead to the inhibition of microbial growth and the induction of cell death.
Biochemical and Physiological Effects
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been found to have significant biochemical and physiological effects, including the inhibition of microbial growth, the induction of oxidative stress, and the modulation of immune responses. These effects have been observed in various experimental models, including cell cultures and animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-, including the development of new drugs based on its antimicrobial properties, the optimization of its synthesis method, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- and its potential toxicity in vivo.
Conclusion
In conclusion, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- is a sulfur-containing organic compound that has been studied for its potential applications in various fields. It can be synthesized using different methods and has been found to have significant biochemical and physiological effects. Future studies are needed to fully understand the mechanism of action of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- and its potential applications in medicine, agriculture, and materials science.
Méthodes De Synthèse
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- can be synthesized using different methods, including the reaction of 1,3-dimethyl-2-imidazolidinone with carbon disulfide and sodium hydroxide or the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur and sodium hydroxide. Both methods result in the formation of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-, which can be purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. In agriculture, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been studied for its potential use as a fungicide and bactericide. In materials science, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been used as a precursor for the synthesis of new materials, including metal-organic frameworks.
Propriétés
Numéro CAS |
16116-40-8 |
|---|---|
Nom du produit |
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- |
Formule moléculaire |
C17H16N2S2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
OFTKLXJEDKESFB-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



